molecular formula C31H51NO9 B1679535 Rosamicin CAS No. 35834-26-5

Rosamicin

Cat. No. B1679535
CAS RN: 35834-26-5
M. Wt: 581.7 g/mol
InChI Key: IUPCWCLVECYZRV-JZMZINANSA-N
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Description

Rosamicin, also known as Rosaramicin, is an antibacterial substance that is chemically a lipid-soluble basic macrolide . It is similar to erythromycin but has better activity against Gram-negative bacteria . It is produced by Micromonospora rosaria IFO13697 .


Synthesis Analysis

The synthesis of Rosamicin involves genetic engineering of post-polyketide synthase-tailoring genes . The d-mycinose biosynthesis genes in mycinamicin II biosynthesis gene cluster of Micomonospora griseorubida A11725 were introduced into the rosC and rosD disruption mutants of M. rosaria IFO13697 . The resulting engineered strains produced mycinosyl rosamicin derivatives .


Molecular Structure Analysis

The molecular formula of Rosamicin is C31H51NO9 . It has an average mass of 581.738 Da and a monoisotopic mass of 581.356384 Da . The structure of rosamicin aglycone is the same as that of tylactone .


Chemical Reactions Analysis

The cytochrome P450 enzyme RosC catalyzes a three-step oxidation reaction at C-20, which leads to the formation of hydroxymethyl, formyl, and carboxy groups during the biosynthesis of rosamicin .

Scientific Research Applications

1. Rosamicin in the Treatment of Bacterial Prostatitis Rosamicin, a macrolide substance, has demonstrated effectiveness in treating bacterial prostatitis. Studies have shown that in dogs and humans, rosamicin achieves higher concentration ratios in prostatic secretion, interstitial fluid, and tissue compared to erythromycin. Its broad spectrum against common urinary pathogens highlights its potential as a promising drug for treating acute and chronic bacterial prostatitis (Baumueller, Hoyme, & Madsen, 1977).

2. Rosamicin in Urethral and Vaginal Secretions Research involving animal studies has investigated rosamicin's distribution in plasma, urethral, and vaginal tissues. Significant concentrations of rosamicin were found in urethral and vaginal tissues, exceeding levels in other tissues. This suggests rosamicin's potential usefulness in treating bacterial urethritis and vaginal introitus colonization with fecal bacteria in women (Hoyme, Baumueller, & Madsen, 1977).

3. Comparative Effectiveness with Other Antibiotics Rosamicin, produced by Micromonospora rosaria, shares characteristics with erythromycin. It's been found effective against various strains, including Staphylococcus aureus and Enterobacteriaceae, with greater activity than erythromycin against gram-negative organisms. This underlines the need for further investigation into rosamicin's potential as a versatile antibiotic (Crowe & Sanders, 1974).

4. Activity Against Mycoplasma and Anaerobes Rosamicin has been identified as a powerful antibiotic with superior activity against gram-positive bacteria and improved action against gram-negative bacteria. It is highly active against Mycoplasma and various anaerobe species, highlighting its broad-spectrum capabilities (Waitz, Drube, Moss, & Weinstein, 1972).

5. Enhanced Activity Against Haemophilus and Neisseria Studies have shown rosamicin to be significantly more active against Haemophilus and Neisseria, including strains resistant to penicillin. This enhanced activity over many current antibiotics used for treating infections caused by these organisms, emphasizes its potential clinical importance (Sanders & Sanders, 1977).

6. Rosamicin Production Optimization Efforts have been made to optimize the production of rosamicin using a mutant strain of Micromonospora rosaria. The development of a chemically defined medium and the identification of optimal fermentation conditions have led to significant improvements in rosamicin productivity, which is crucial for its clinical efficacy and broad-spectrum antibacterial activity (Kwak, Kim, & Ryu, 1983).

7. Susceptibility of Chlamydia trachomatis to Rosamicin An in vitro study revealed that a significant number of Chlamydia trachomatis strains were susceptible torosamicin, suggesting its potential effectiveness in treating chlamydial urethritis. This finding is particularly notable given the limited susceptibility of these strains to other antibiotics like tetracycline or erythromycin (Smith & Washton, 1978).

8. Rosamicin's In Vitro Activity Against Anaerobes Rosamicin's in vitro activity was compared with erythromycin against various strains of anaerobic bacteria. The results showed rosamicin to be more active against certain strains, including Bacteroides fragilis and Fusobacterium nucleatum. This suggests its potential as a more effective alternative to erythromycin for treating infections caused by these anaerobes (Sutter & Finegold, 1976).

9. pH Influence on Rosamicin in Canine Secretions A study investigated the influence of pH on rosamicin concentrations in canine vaginal and urethral secretions. It was found that both trimethoprim and rosamicin were concentrated in these secretions in reverse correlation with the pH. This highlights the potential of rosamicin for treating bacterial urethritis and vaginitis (Hoyme, Baumueller, & Madsen, 2004).

10. Rosamicin's Activity Against Neisseria meningitidis and Genito-Urinary Tract Infections Rosamicin's in vitro activity was compared with erythromycin and other antibiotics against urinary tract isolates, genital pathogens, and Neisseria meningitidis. Rosamicin exhibited greater activity against most species tested, including Enterobacteriaceae and gram-negative bacilli. This indicates its potential use in treating genital tract infections and infections caused by Neisseria meningitidis (Fuchs et al., 1979).

properties

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPCWCLVECYZRV-JZMZINANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046361
Record name Rosaramicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosaramicin

CAS RN

35834-26-5
Record name Rosaramicin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosaramicin [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosaramicin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosaramicin
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Record name ROSARAMICIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
477
Citations
CC Crowe, WE Sanders Jr - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… the in vitro activity of rosamicin against gram-positive cocci … rosamicin, erythromycin, and lincomycin; and (iii) to compare the effects of alkalinization on the in vitro activities of rosamicin …
Number of citations: 31 journals.asm.org
Y Anzai, A Sakai, W Li, Y Iizaka, K Koike… - The Journal of …, 2010 - nature.com
… IZI was identified as a mycinosyl rosamicin derivative, 23-O-mycinosyl-20-deoxo-20-dihydro-… of a novel mycinosyl rosamicin derivative IZIII; that is, 23-O-mycinosyl-20-dihydro-rosamicin (…
Number of citations: 20 www.nature.com
Y Iizaka, N Higashi, M Ishida, R Oiwa… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… and rosD were cloned from the rosamicin biosynthetic gene cluster of … rosaria and bioconversion of rosamicin biosynthetic … lead from the first desosaminyl rosamicin intermediate, 20-…
Number of citations: 22 journals.asm.org
Y Anzai, Y Iizaka, W Li, N Idemoto… - Journal of industrial …, 2009 - academic.oup.com
… rosamicin containing a branched lactone and d-desosamine at the C-5 position. Although the M. rosaria TPMA0001 transconjugant exhibited low rosamicin … as a mycinosyl rosamicin …
Number of citations: 25 academic.oup.com
VL Sutter, SM Finegold - Antimicrobial agents and chemotherapy, 1976 - Am Soc Microbiol
… Rosamicin was somewhat more active against strains of … 4 μg of rosamicin or less per ml, whereas only 76% of them were inhibited by this concentration of erythromycin. Rosamicin was …
Number of citations: 24 journals.asm.org
PC Fuchs, C Thornsberry, AL Barry… - The Journal of …, 1979 - jstage.jst.go.jp
… those of previous reports on rosamicin: (1) The in vitro activity of rosamicin did not differ … than that of rosamicin against S. pyogenes17); (3) The in vitro activity of rosamicin was superior …
Number of citations: 9 www.jstage.jst.go.jp
A Baumueller, U Hoyme… - Antimicrobial Agents and …, 1977 - Am Soc Microbiol
… for erythromycin; P < 0.4 for rosamicin). The actual effect of the … The plasma levels of rosamicin were much lower than the … the potential value of rosamicin for the antimicrobial treatment …
Number of citations: 42 journals.asm.org
T Awakawa, M Crüsemann, J Munguia… - …, 2015 - Wiley Online Library
… homology with that for the macrolide rosamicin A (3) in … , compounds were found to be the known rosamicin analogues 3 and 21-… stereocenters in the new rosamicin analogues 6–8 are …
T Yamaguchi, H HAYASAKA, H YOSHIDA… - The Journal of …, 1978 - jstage.jst.go.jp
Antibiotic M-4365G2 (de-epoxy rosamicin) produced by Micronionospora capillata MCRL 0940 is a new basic 16-membered macrolide antibiotic with activity equal to or superior to …
Number of citations: 9 www.jstage.jst.go.jp
JW Kwak, KS Kim, DDY Ryu - Applied and Environmental …, 1983 - Am Soc Microbiol
… Rosamicin is one of the important macrolide antibiotics that … to rosamicin biosynthesis were optimized to achieve rosamicin … medium suitable for rosamicin fermentation research. In this …
Number of citations: 3 journals.asm.org

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